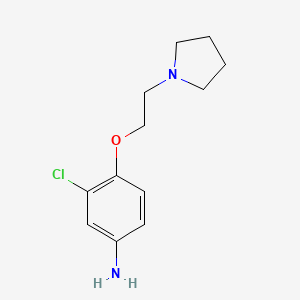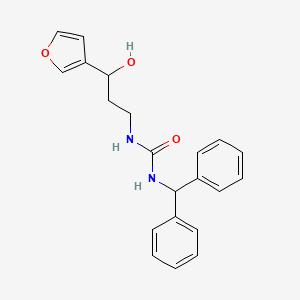![molecular formula C20H18N4O6S B2386377 N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide CAS No. 450338-05-3](/img/structure/B2386377.png)
N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide” is a chemical compound. It belongs to the class of organic compounds known as phenylpyrazoles . The molecular formula of this compound is C19H16N4O6S and it has a molecular weight of 428.42 .
Synthesis Analysis
The synthesis of such compounds often involves the use of new strategies on par with the reported methods . The corresponding acids upon condensation and hydrolysis followed by cyclization gave pyrazoloquinolines which upon substitution yielded the final compound . Novel series of quinoline and coumarin appended thiazole-substituted pyrazoles were synthesized by using various intermediates .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as 1H, 13C NMR, and LC-MS spectra . The crystal data of similar compounds can provide insights into the possible structure of this compound .Chemical Reactions Analysis
The chemical reactions involving this compound can be monitored by techniques such as thin layer chromatography . The synthetic strategy includes stepwise alkylation of the sulfur atom and acylation of the nitrogen atom to obtain the target title compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular formula and weight . Further analysis would require specific experimental data.Aplicaciones Científicas De Investigación
Triple-Negative Breast Cancer (TNBC) Treatment
Triple-negative breast cancer (TNBC) is an aggressive subtype characterized by the absence of HER2, progesterone receptors, and estrogen receptors. Unfortunately, effective targeted therapies for TNBC are lacking. However, recent research has explored the potential of our compound as an EGFR (epidermal growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2) inhibitor. These receptors play crucial roles in TNBC progression. Using structural bioinformatics methods, including density functional theory and molecular docking, scientists identified promising inhibitors from our compound and its derivatives. Notably, these compounds met ADMET (absorption, distribution, metabolism, excretion, and toxicity) requirements and exhibited strong binding affinities for EGFR and VEGFR-2 .
PPARα Antagonism for Metabolic Disorders
Our compound, specifically 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide , selectively antagonizes PPARα (peroxisome proliferator-activated receptor alpha). This property makes it a potential therapeutic candidate for metabolic disorders such as dyslipidemia, type 2 diabetes, and non-alcoholic fatty liver disease.
Antiproliferative Activity
Another derivative, 2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide , was synthesized and evaluated for its anticancer activity. In vitro screening revealed promising results, warranting further investigation .
Safety and Hazards
This product is not intended for human or veterinary use and is for research use only. Always handle chemicals with appropriate safety measures.
Direcciones Futuras
The future directions in the study of such compounds often involve the design and discovery of new small molecules as high-affinity ligands to potential anticancer targets . The application of the hybridization concept allows the design and discovery of new small molecules as well as fighting and overcoming the multidrug resistance problems .
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O6S/c1-12-3-4-13(9-18(12)24(26)27)20(25)21-19-16-10-31(28,29)11-17(16)22-23(19)14-5-7-15(30-2)8-6-14/h3-9H,10-11H2,1-2H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIPCNWKDGHAIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)OC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2386296.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2386297.png)
![6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B2386298.png)
![[4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride](/img/structure/B2386300.png)


![4-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B2386306.png)

![N'-(4-Methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2386308.png)




![3-Amino-4-(3,4-dimethoxyphenyl)-6-methyl-2-(4-methylbenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2386317.png)